molecular formula C10H17N5O2 B8416804 Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate CAS No. 867326-86-1

Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate

Cat. No.: B8416804
CAS No.: 867326-86-1
M. Wt: 239.27 g/mol
InChI Key: KEKOWHLHSVLJLH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a tetrazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction involving azides and nitriles under specific conditions.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological structures, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1H-Tetrazol-5-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound, which may have different biological activity.

    Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different functional groups.

Uniqueness

Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate is unique due to its specific combination of a tetrazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

867326-86-1

Molecular Formula

C10H17N5O2

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl (2S)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)15-6-4-5-7(15)8-11-13-14-12-8/h7H,4-6H2,1-3H3,(H,11,12,13,14)/t7-/m0/s1

InChI Key

KEKOWHLHSVLJLH-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NNN=N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NNN=N2

Origin of Product

United States

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